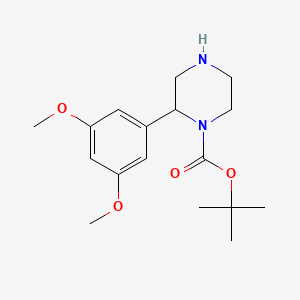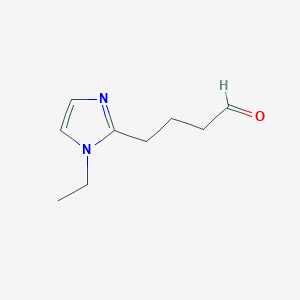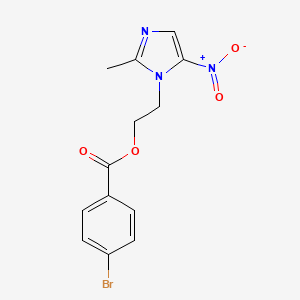
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is a synthetic organic compound that combines an imidazole ring with a bromobenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate typically involves the following steps:
Nitration: The starting material, 2-methylimidazole, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated imidazole is then alkylated with 2-bromoethanol to form 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol.
Esterification: Finally, the hydroxyl group of the alkylated product is esterified with 4-bromobenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom on the benzoate ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl 4-bromobenzoate.
Substitution: Products depend on the nucleophile used, such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-aminobenzoate if an amine is used.
Aplicaciones Científicas De Investigación
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections due to its imidazole moiety.
Biological Studies: The compound can be used in studies investigating the biological activity of nitroimidazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is not well-documented. based on its structure, it is likely to interact with biological targets similar to other nitroimidazole compounds, which typically involve the reduction of the nitro group to generate reactive intermediates that can damage DNA and other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is unique due to the presence of the bromobenzoate ester, which can impart different chemical properties and potential biological activities compared to other nitroimidazoles.
Propiedades
Fórmula molecular |
C13H12BrN3O4 |
|---|---|
Peso molecular |
354.16 g/mol |
Nombre IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-bromobenzoate |
InChI |
InChI=1S/C13H12BrN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3 |
Clave InChI |
QZTGFZAJZYXXAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1CCOC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




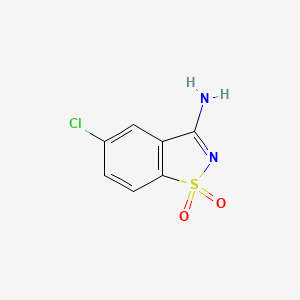
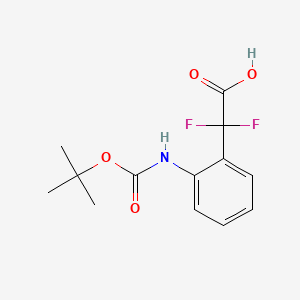
![(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride](/img/structure/B13608291.png)
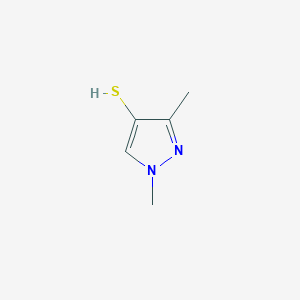

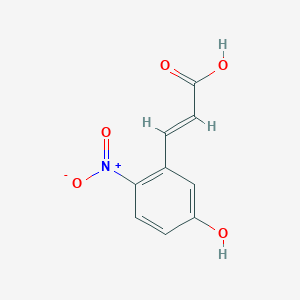
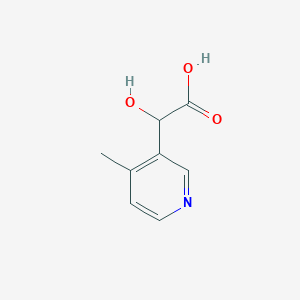
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
